
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, also known as CP-945,598, is a small molecule inhibitor of the cannabinoid receptor 1 (CB1). CB1 is a G protein-coupled receptor that is primarily found in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain perception, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Ravinaik et al. (2021) discusses the design, synthesis, and evaluation of substituted benzamides for anticancer activity. Although not the exact compound , this research highlights the potential of similar structures in anticancer applications.
Crystal Structure Analysis
The crystal structure of related benzamide compounds has been analyzed, as in the study by Sharma et al. (2016). Understanding these structures aids in the development of new drugs and materials.
ALK5 Inhibition and Anti-fibrosis
Compounds structurally similar to N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, such as those studied by Kim et al. (2008), show potential as ALK5 inhibitors and anti-fibrotic drugs.
Capillary Electrophoresis in Drug Analysis
Studies like that by Ye et al. (2012) indicate the importance of benzamides in the analysis of pharmaceuticals, showcasing their use in capillary electrophoresis methods.
Biological Evaluations
Research by Saeed et al. (2015) on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides shows the biological potential of benzamide derivatives, including enzyme inhibition.
Eigenschaften
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS/c23-20(17-7-5-16(6-8-17)19-2-1-9-24-19)22-12-14-10-18(13-21-11-14)15-3-4-15/h1-2,5-11,13,15H,3-4,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHUWXZBRQPAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-cyclopropylpyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

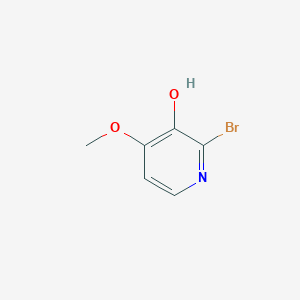
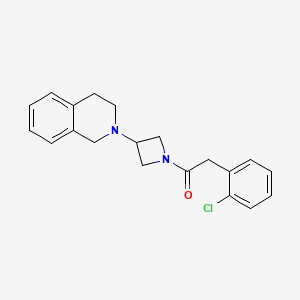
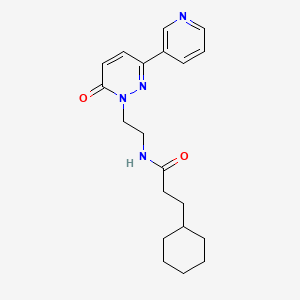
![N-benzyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2402246.png)
![(6-Chloropyridin-3-yl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B2402250.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-ol](/img/structure/B2402255.png)
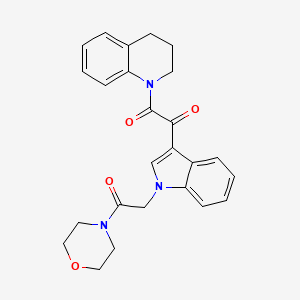
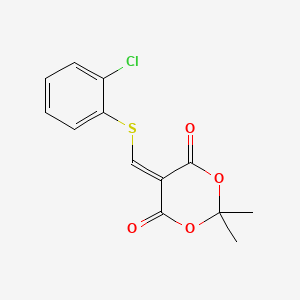
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2402259.png)

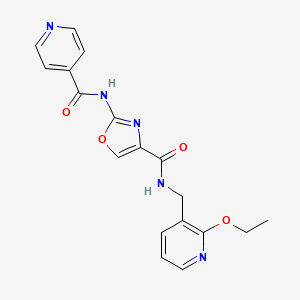
![5-allyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2402262.png)

